(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride is a chiral amino acid derivative that plays a significant role in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which include a bromine substituent on the phenyl ring. It is primarily utilized as an intermediate in the synthesis of various bioactive compounds, particularly those targeting neurological disorders.
The compound can be synthesized from commercially available starting materials, such as (R)-3-amino-4-phenylbutanoic acid. The introduction of the bromine atom is achieved through bromination reactions, which are well-documented in organic synthesis literature.
(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride belongs to the class of amino acids and is classified as a non-proteinogenic amino acid. Its hydrochloride form enhances solubility and stability, making it suitable for various applications in research and industry.
The synthesis of (R)-3-amino-4-(2-bromophenyl)butanoic acid hydrochloride typically involves several key steps:
The molecular structure of (R)-3-amino-4-(2-bromophenyl)butanoic acid hydrochloride features:
(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride can undergo various chemical transformations:
The choice of reagents and reaction conditions significantly influences the yield and purity of the desired products.
The mechanism of action for (R)-3-amino-4-(2-bromophenyl)butanoic acid hydrochloride involves its interaction with biological targets:
Research indicates that this compound may have implications in treating neurological disorders by modulating GABAergic activity.
(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride has several scientific applications:
This compound's unique properties and versatility make it a valuable asset in both academic research and industrial applications, particularly within the fields of medicinal chemistry and organic synthesis.
The compound features a four-carbon butanoic acid backbone with three critical functional groups:
The hydrochloride salt form improves crystallinity and shelf stability, with storage recommendations typically specifying 2–8°C under inert gas (nitrogen or argon) to prevent decomposition. The ortho-bromine substitution on the phenyl ring creates steric hindrance that forces the aromatic ring out of plane relative to the aliphatic chain. This conformational constraint influences molecular packing in the solid state and reduces solubility in nonpolar solvents compared to para-brominated analogs. Spectroscopic characterization (e.g., NMR, IR) confirms protonation of the amine group and ionic bonding between the carboxylate and hydrochloride ion [1] [4] .
Table 1: Comparative Analysis of Bromophenyl-Substituted Amino Acid Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
---|---|---|---|---|
(R)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride | C₁₀H₁₃BrClNO₂ | 294.57 | Not reported | Ortho-bromine; chiral center at C3 |
(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride | C₁₀H₁₃BrClNO₂ | 294.57 | 225–227 | Para-bromine; reduced steric hindrance |
3-Amino-4-phenylbutyric acid hydrochloride (Phenibut) | C₁₀H₁₄ClNO₂ | 215.68 | 194–201 | Unsubstituted phenyl; no bromine |
(R)-3-Amino-4-(2-thienyl)-butyric acid-HCl | C₈H₁₁NO₂S·HCl | 185.24 | Not reported | Heterocyclic thiophene; sulfur atom |
Data compiled from [4] [7] [9]
Chirality at the C3 position confers critical stereoselective interactions with biological targets. The (R)-enantiomer displays distinct binding affinities toward enzymes and receptors compared to its (S)-counterpart, making it indispensable for synthesizing enantiopure drugs. For example, this compound serves as a precursor to acetylcholinesterase inhibitors investigated for Alzheimer’s disease, where the (R)-configuration enhances target specificity and reduces off-target effects. The enantiomeric purity (>98%) achievable via asymmetric synthesis or chiral resolution minimizes toxicity risks associated with racemic mixtures, aligning with regulatory guidelines for chiral pharmaceuticals [2] .
The β-amino acid structure enables unique peptide backbone conformations in drug design. When incorporated into peptidomimetics, it resists metabolic degradation better than α-amino acids, extending the half-life of therapeutic candidates. Its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) is enhanced by the bromine atom, allowing pharmaceutical chemists to introduce complex aryl/heteroaryl groups at a late synthesis stage. This versatility underpins its role in generating libraries of compounds for high-throughput screening against neurological targets [1] [8].
The ortho-bromophenyl group drives this compound’s pharmacological relevance through three key mechanisms:
Table 2: Impact of Bromophenyl Position on Biological Activity
Substituent Position | Example Biological Activity | Key Advantages | Limitations |
---|---|---|---|
Ortho (2-bromo) | Enhanced MMP-9 inhibition; GABA-B receptor modulation | Conformational rigidity; improved target selectivity | Reduced solubility in aqueous media |
Para (4-bromo) | Acetylcholinesterase inhibition (Alzheimer’s candidates) | Synthetic versatility; lower steric demand | Potential for off-target interactions |
Meta (3-bromo) | Antitumor/anti-inflammatory activities (urea derivatives) | Balanced electronic properties | Limited data on chiral applications |
Compared to non-halogenated analogs like Phenibut (3-amino-4-phenylbutyric acid hydrochloride), the bromine atom significantly increases molecular weight and lipophilicity (cLogP ~2.5), optimizing cell membrane penetration. Additionally, bromine’s size permits halogen bonding with carbonyl oxygens or amine groups in proteins, augmenting binding affinity—a feature exploited in protease inhibitor design [6] [7].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9